11H-benzo[b]fluoren-11-one
Overview
Description
11H-benzo[b]fluoren-11-one: is an organic compound with the molecular formula C₁₇H₁₀O and a molecular weight of 230.2607 g/mol It is a polycyclic aromatic ketone, characterized by a fused ring structure that includes a benzene ring and a fluorene moiety
Mechanism of Action
Mode of Action
It has been suggested that the compound may exhibit single-fluorescence properties in protic solvents . This suggests that the compound may interact with its targets through a process known as Excited State Intramolecular Proton Transfer (ESIPT), which can result in changes in the fluorescence properties of the molecule .
Biochemical Pathways
Given its potential esipt properties, it may be involved in pathways related to fluorescence and photon emission .
Pharmacokinetics
The compound is known to have a molecular weight of 23026, and it is slightly soluble in acetonitrile and chloroform . These properties may influence its bioavailability and pharmacokinetic profile.
Result of Action
Its potential esipt properties suggest that it may influence the fluorescence properties of cells or molecules .
Action Environment
The action, efficacy, and stability of 11H-benzo[b]fluoren-11-one may be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the presence of protic solvents . Additionally, its physical properties, such as melting point (153.0 to 157.0 °C) and boiling point (431.7±12.0 °C), suggest that it may be stable under a wide range of temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-benzo[b]fluoren-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of fluorene derivatives, followed by oxidative cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 11H-benzo[b]fluoren-11-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation. Reagents such as bromine (Br₂) or alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄) for halogenation.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: 11H-benzo[b]fluoren-11-one is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives, including their use as anticancer agents and enzyme inhibitors. The compound’s ability to interact with biological macromolecules is of significant interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its photophysical properties make it suitable for optoelectronic applications .
Comparison with Similar Compounds
- 11H-benzo[a]fluoren-11-one
- 9-fluorenone
- Anthraquinone
- Indeno[1,2-b]fluorene-6,12-dione
Comparison: 11H-benzo[b]fluoren-11-one is unique due to its specific ring structure and the position of the ketone group. Compared to 9-fluorenone, it has an additional benzene ring, which influences its chemical reactivity and photophysical properties. Anthraquinone and indeno[1,2-b]fluorene-6,12-dione have different ring structures and functional groups, leading to distinct chemical behaviors and applications .
Properties
IUPAC Name |
benzo[b]fluoren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNDNOSVOKYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184760 | |
Record name | 11H-Benzo(b)fluoren-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-03-1 | |
Record name | Benzo[b]fluoren-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3074-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Benzo(b)fluoren-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3074-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Benzo(b)fluoren-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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